2-Bromo-5-methyl-4-nitropyridine 1-oxide

Catalog No.
S667551
CAS No.
60323-98-0
M.F
C6H5BrN2O3
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methyl-4-nitropyridine 1-oxide

CAS Number

60323-98-0

Product Name

2-Bromo-5-methyl-4-nitropyridine 1-oxide

IUPAC Name

2-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3

InChI Key

LUUOUEOEHQBXSX-UHFFFAOYSA-N

SMILES

CC1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-]

Canonical SMILES

CC1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-]

The specific methods of application or experimental procedures would depend on the particular study or experiment. This could involve techniques such as chemical synthesis, spectroscopic analysis, or computational modeling .

The results or outcomes obtained would also depend on the specific study or experiment. This could include the successful synthesis of a new compound, the observation of a previously unknown chemical reaction, or the discovery of a new material with unique properties .

2-Bromo-5-methyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of approximately 233.02 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridine ring, making it a member of the nitropyridine family. It is typically encountered as a yellow crystalline solid with a melting point of around 158°C .

The compound is known for its unique structure, which includes an N-oxide functional group that can influence its reactivity and biological activity. The presence of these functional groups contributes to its potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of nitropyridines. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties and reactivity.
  • Oxidation Reactions: The N-oxide functionality can engage in oxidation reactions, potentially forming different derivatives or interacting with other substrates.

These reactions highlight the compound's versatility and its potential as a building block in organic synthesis.

Research indicates that 2-Bromo-5-methyl-4-nitropyridine 1-oxide exhibits notable biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, compounds with similar structures have shown promise in inhibiting various enzymes, suggesting that 2-bromo-5-methyl-4-nitropyridine 1-oxide may also possess enzyme-inhibitory effects .

The biological mechanisms underlying these activities often involve interactions with cellular targets or pathways, which warrant further investigation to fully elucidate its pharmacological potential.

The synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide typically involves several steps:

  • Bromination: Starting from 5-methyl-4-nitropyridine, bromination can be achieved using bromine or brominating agents.
  • N-Oxidation: The formation of the N-oxide can be accomplished through oxidation methods, often using reagents like hydrogen peroxide or peracids.
  • Purification: The crude product is usually purified through recrystallization or chromatography to obtain the desired purity for further applications.

These synthetic routes allow for modifications and optimizations based on desired yields and purity levels .

2-Bromo-5-methyl-4-nitropyridine 1-oxide finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agrochemicals: Its potential as a pesticide or herbicide precursor is being explored.
  • Material Science: The compound may be utilized in developing new materials with specific chemical properties.

These applications underscore the importance of this compound in both industrial and research settings.

Studies on the interaction of 2-bromo-5-methyl-4-nitropyridine 1-oxide with biological systems are crucial for understanding its efficacy and safety. Preliminary data suggest that it may interact with specific enzymes or receptors, potentially leading to therapeutic effects. Further research into its binding affinities and mechanisms of action will provide insights into its utility in medicinal chemistry .

Several compounds share structural similarities with 2-bromo-5-methyl-4-nitropyridine 1-oxide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-5-fluoro-4-nitropyridine 1-oxideC₆H₄BrFN₂O₃Contains fluorine instead of methyl group
5-Bromo-2-methyl-4-nitropyridine 1-oxideC₆H₄BrN₂O₃Different substitution pattern on pyridine
3-Bromo-4-methylpyridine N-OxideC₆H₇BrN₂ODifferent position of bromine on the ring

These compounds exhibit varying biological activities and chemical properties due to their structural differences. The unique combination of bromine, methyl, and nitro groups in 2-bromo-5-methyl-4-nitropyridine 1-oxide distinguishes it from these related compounds, potentially offering unique reactivity profiles and biological effects .

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

2-Bromo-5-methyl-4-nitropyridine 1-oxide

Dates

Modify: 2023-08-15

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